molecular formula C19H19N3O2 B2609756 2,2-Dimethyl-N-[2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-propionamide CAS No. 878425-07-1

2,2-Dimethyl-N-[2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-propionamide

Cat. No. B2609756
CAS RN: 878425-07-1
M. Wt: 321.38
InChI Key: JTQRBGJBVDYTOY-UHFFFAOYSA-N
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Description

The compound “2,2-Dimethyl-N-[2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-propionamide” is a complex organic molecule. It contains a quinoxaline moiety, which is a type of heterocyclic compound. Quinoxalines are known for their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would include a quinoxaline ring, which is a bicyclic compound containing two nitrogen atoms. The compound also contains a phenyl group and a propionamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Quinoxaline derivatives can participate in various reactions due to the presence of multiple reactive sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of functional groups, the overall shape of the molecule, and the types of intermolecular forces present .

Scientific Research Applications

Polyamides with Quinoxaline Moiety

A study focused on synthesizing new polyamides containing a quinoxaline moiety, demonstrating their potential in materials science for creating polymers with excellent thermal stability and solubility in polar aprotic solvents. These characteristics suggest applications in high-performance materials due to their amorphous nature and good thermal properties (Patil et al., 2011).

Quinoxaline Derivatives as Serotonin Receptor Antagonists

Quinoxalin-2-carboxamides have been synthesized and evaluated for their potential as serotonin type-3 (5-HT3) receptor antagonists, indicating their relevance in pharmacological research for the development of new therapies for conditions influenced by this receptor, such as disorders of the gastrointestinal tract or anxiety (Mahesh et al., 2011).

Radioligands for Peripheral Benzodiazepine Receptors

N-[11C]methylated quinoline-2-carboxamides were investigated as potential radioligands for imaging peripheral benzodiazepine receptors (PBR) with positron emission tomography (PET), suggesting applications in neurology and oncology for the noninvasive assessment of PBR in vivo, which could improve the diagnosis and treatment of diseases associated with these receptors (Matarrese et al., 2001).

Antitumor Agents

Studies have identified 2-phenylquinoline-8-carboxamides as "minimal" DNA-intercalating agents with in vivo antitumor activity, highlighting their potential in cancer research for developing new therapeutic agents with lower DNA association constants, which could offer a better therapeutic index and reduced side effects (Atwell et al., 1989).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process in which this compound is involved. Quinoxaline derivatives have been found to exhibit a range of biological activities, including anti-HIV, anticancer, anti-microbial, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis methods, investigation of its biological activities, and development of applications in areas such as medicine or materials science .

properties

IUPAC Name

2,2-dimethyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-19(2,3)18(24)22-13-9-5-4-8-12(13)16-17(23)21-15-11-7-6-10-14(15)20-16/h4-11H,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQRBGJBVDYTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203528
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,2-Dimethyl-N-[2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-propionamide

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